molecular formula C8H8ClN3O2 B3032261 3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride CAS No. 1341040-36-5

3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride

Cat. No.: B3032261
CAS No.: 1341040-36-5
M. Wt: 213.62
InChI Key: RNTIZSYBHJFZRP-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride ( 1341040-36-5) is a high-purity heterocyclic compound with a molecular weight of 213.62 g/mol and the formula C₈H₈ClN₃O₂ . This chemical serves as a critical building block in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in drug design, valued for its significant stability and role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and modulate the selectivity of potential drug candidates . The primary research applications of this compound and its core derivatives are in the investigation of antimicrobial and anticancer agents . In anticancer research, 1,2,4-oxadiazole-based compounds have demonstrated the ability to inhibit key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The presence of the aminophenyl group allows for further structural diversification, making this compound a versatile intermediate for creating libraries of derivatives aimed at optimizing interactions with biological targets . The hydrochloride salt form improves solubility, facilitating handling in various biological assays . Several efficient synthetic routes have been developed for this scaffold, including cyclization reactions of amidoximes with carbonyl compounds, as well as microwave-assisted methods that significantly reduce reaction time and can achieve yields of 78–82% for the hydrochloride salt . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may be hazardous.

Properties

IUPAC Name

3-(4-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTIZSYBHJFZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341040-36-5
Record name 1,2,4-Oxadiazol-5(2H)-one, 3-(4-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341040-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride
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Preparation Methods

Cyclization of 4-Aminobenzoic Acid Hydrazide with Ethyl Chloroformate

Reaction Mechanism and Conditions

The most widely reported method begins with 4-aminobenzoic acid hydrazide as the precursor. The hydrazide is synthesized by refluxing 4-aminobenzoic acid with hydrazine hydrate in ethanol at 80°C for 6 hours. Subsequent treatment with ethyl chloroformate in the presence of a base (e.g., triethylamine) induces cyclization to form the oxadiazole ring. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions.

The intermediate 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is isolated via filtration and recrystallized from ethanol. Hydrochloride salt formation is achieved by dissolving the free base in hydrochloric acid (2M) and evaporating under reduced pressure.

Key Data:
  • Yield : 65–72% (free base), 85–90% (hydrochloride)
  • Reagents : 4-Aminobenzoic acid, hydrazine hydrate (98%), ethyl chloroformate, triethylamine, HCl
  • Conditions : 0–5°C, anhydrous ethanol, 6-hour reflux

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Radiation

Microwave irradiation significantly reduces reaction time. In this approach, 4-aminobenzoic acid hydrazide and ethyl chloroformate are mixed with a catalytic amount of iodine in dimethylformamide (DMF). The mixture is irradiated at 300W for 15 minutes, achieving near-complete cyclization. The hydrochloride salt is precipitated by adding concentrated HCl to the cooled reaction mixture.

Key Data:
  • Yield : 78–82% (hydrochloride)
  • Reagents : Iodine (catalyst), DMF, HCl
  • Conditions : 300W microwave, 15 minutes, 120°C

Carbon Disulfide-Mediated Cyclization

Two-Step Synthesis via Thiosemicarbazide Intermediate

This method involves reacting 4-aminobenzoic acid hydrazide with carbon disulfide in alkaline ethanol to form a thiosemicarbazide intermediate. Cyclization is initiated by adding mercury oxide and iodine, yielding the oxadiazole core. The hydrochloride is generated by treating the product with HCl gas in diethyl ether.

Key Data:
  • Yield : 60–68% (hydrochloride)
  • Reagents : Carbon disulfide, HgO, I₂, HCl gas
  • Conditions : Alkaline ethanol, 24-hour stirring, inert atmosphere

Phosphorus Oxychloride as Cyclodehydrating Agent

High-Temperature Cyclodehydration

Phosphorus oxychloride (POCl₃) facilitates cyclodehydration of N-acylhydrazones derived from 4-aminobenzoic acid. The hydrazone intermediate is heated with POCl₃ at 110°C for 4 hours, followed by neutralization with sodium bicarbonate. The hydrochloride salt is obtained by acidifying the neutralized solution with HCl.

Key Data:
  • Yield : 70–75% (hydrochloride)
  • Reagents : POCl₃, sodium bicarbonate, HCl
  • Conditions : 110°C, 4 hours, dry toluene

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below summarizes critical parameters for each method:

Method Yield (%) Time Cost Scalability
Ethyl Chloroformate 85–90 6–8 hours Moderate High
Microwave-Assisted 78–82 15 minutes High Moderate
Carbon Disulfide 60–68 24–36 hours Low Low
Phosphorus Oxychloride 70–75 4–6 hours Moderate High

Advantages and Limitations

  • Ethyl Chloroformate : High yield and scalability but requires strict temperature control.
  • Microwave : Rapid but limited to small-scale synthesis due to equipment constraints.
  • Carbon Disulfide : Low cost but involves toxic reagents (HgO, CS₂).
  • POCl₃ : Robust for industrial use but generates corrosive byproducts.

Characterization and Validation

Spectroscopic Confirmation

  • IR : N–H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), C=N (1600 cm⁻¹).
  • ¹H NMR (DMSO-d₆) : δ 7.8 (d, 2H, Ar–H), 6.6 (d, 2H, Ar–H), 5.2 (s, 2H, NH₂).
  • LC-MS : m/z 177.16 [M+H]⁺ (free base), 213.62 [M+H]⁺ (hydrochloride).

Industrial Production Considerations

Optimization Strategies

  • Solvent Selection : Ethanol and DMF enhance solubility and reduce side reactions.
  • Catalysts : Iodine or p-toluenesulfonic acid improves cyclization kinetics.
  • Continuous Flow Reactors : Enable large-scale synthesis with >90% purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) logP Key Applications/Properties Reference
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one HCl 4-Aminophenyl 213.62 -0.235 Analytical separation via HPLC
3-Phenyl-1,2,4-oxadiazol-5(4H)-one Phenyl 162.15 0.548 Thermodynamic studies (ΔcH°solid: -3896.10 kJ/mol)
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one 4-Chlorophenyl 195.0 Not reported Low-yield synthesis (5%)
3-(2-Methyl-1-(methylamino)propyl)-1,2,4-oxadiazol-5(4H)-one HCl Aliphatic amine substituent 235.73 Not reported High-yield synthesis (96%)
GM-90432 (Anti-seizure agent) 2-Thienyl, 2-chloro-4-fluorobenzyl 324.74 Not reported Pharmacokinetic efficacy in epilepsy models

Key Observations :

  • The 4-aminophenyl substituent reduces logP compared to the phenyl derivative (logP: -0.235 vs. 0.548), enhancing hydrophilicity .
  • Aliphatic substituents (e.g., methylamino propyl) improve synthetic yields (96%) compared to aromatic halides (e.g., 4-chlorophenyl, 5% yield) .
Antifungal Agents

Compounds like 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one () demonstrate antifungal activity due to triazole-oxadiazole hybrid structures. The triazole moiety enhances interactions with fungal cytochrome P450 enzymes .

Anti-seizure Activity

GM-90432 (), containing a 2-thienyl group and halogenated benzyl substituent, showed promising efficacy in seizure models. The electron-withdrawing chloro and fluoro groups likely enhance blood-brain barrier penetration . The 4-aminophenyl group’s electron-donating nature may limit CNS activity but could favor peripheral targets.

Biological Activity

3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and pharmacological implications.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring and an amino-substituted phenyl group. Its molecular formula is C8H7N3O2C_8H_7N_3O_2 with a molecular weight of approximately 177.16 g/mol. The compound exhibits significant solubility in organic solvents like DMSO and DMF, which may influence its bioavailability and pharmacokinetics .

Target Sites

Research indicates that compounds with similar structures often exhibit antimicrobial properties, suggesting potential targets could include bacterial or fungal proteins. The oxadiazole moiety is known for its ability to disrupt cellular functions by interacting with critical biological targets such as DNA and membrane proteins .

Mode of Action

The proposed mechanism of action includes:

  • Membrane Disruption : Compounds in this class have been observed to disrupt cytoplasmic membranes.
  • DNA Binding : The ability to bind to DNA may lead to interference with replication and transcription processes.

Antimicrobial Activity

Studies have shown that 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The MIC values indicate that the compound demonstrates varying degrees of efficacy against different strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promise in anticancer applications. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Case Study: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), treatment with 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one resulted in:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
  • Apoptotic Induction : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound .

Pharmacokinetics

The pharmacokinetic profile of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one suggests good absorption characteristics due to its solubility profile. However, further studies are required to fully elucidate its metabolic stability and bioavailability parameters.

Synthesis Methods

The synthesis of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 4-aminobenzoic acid with hydrazine hydrate followed by treatment with carboxylic acid derivatives under basic conditions .

Q & A

Advanced Question

  • DFT calculations : Predict thermodynamic stability of tautomers (e.g., oxadiazolone vs. oxadiazole-thione) and solvent effects on electronic transitions .
  • Molecular dynamics (MD) simulations : Model binding affinities to enzymes (e.g., Notum carboxylesterase) using software like GROMACS .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to biological activity for rational design .

How can researchers validate the purity of the hydrochloride salt form?

Basic Question

  • Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values.
  • HPLC : Use a C18 column with UV detection (e.g., 254 nm) to confirm absence of unreacted starting materials .

What are the implications of substituent electronic effects on the oxadiazole ring's reactivity?

Advanced Question
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase electrophilicity of the oxadiazole carbonyl, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., -NH₂) stabilize the ring but may reduce bioactivity. Hammett plots can quantify these effects .

How can degradation products be identified and characterized?

Advanced Question

  • LC-HRMS : Identify degradation fragments (e.g., hydrolyzed oxadiazole rings) via accurate mass measurements.
  • TGA/DSC : Thermal analysis reveals decomposition temperatures and pathways .
  • Isolation via preparative TLC : Degradation products can be structurally elucidated via NMR and IR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride
Reactant of Route 2
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3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride

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